molecular formula C22H19F29O3Si B15288740 triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl)silane

triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl)silane

Cat. No.: B15288740
M. Wt: 910.4 g/mol
InChI Key: CQKYPSFBBUNALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl)silane is a fluorinated alkyl silane compound. It is known for its unique properties, such as high hydrophobicity and oleophobicity, making it useful in various industrial applications, including surface treatments and coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl)silane typically involves the reaction of a fluorinated alkyl halide with triethoxysilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl)silane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl)silane has a wide range of applications in scientific research, including:

Mechanism of Action

The primary mechanism of action of triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl)silane involves the formation of a self-assembled monolayer (SAM) on surfaces. Upon hydrolysis, the compound forms silanol groups that can condense with hydroxyl groups on the surface, creating a covalently bonded monolayer. This monolayer imparts hydrophobic and oleophobic properties to the surface, reducing surface energy and preventing wetting by water and oils .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl)silane is unique due to its longer fluorinated alkyl chain, which provides enhanced hydrophobic and oleophobic properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring extreme water and oil repellency .

Properties

Molecular Formula

C22H19F29O3Si

Molecular Weight

910.4 g/mol

IUPAC Name

triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl)silane

InChI

InChI=1S/C22H19F29O3Si/c1-4-52-55(53-5-2,54-6-3)8-7-9(23,24)10(25,26)11(27,28)12(29,30)13(31,32)14(33,34)15(35,36)16(37,38)17(39,40)18(41,42)19(43,44)20(45,46)21(47,48)22(49,50)51/h4-8H2,1-3H3

InChI Key

CQKYPSFBBUNALQ-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCC(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.